Studies have shown that Cucurbitacin I can trigger apoptosis (programmed cell death) in various cancer cell lines. It achieves this by affecting multiple cellular pathways, including the ERK-mTOR-STAT3 pathway in lung cancer cells []. This suggests its potential as a therapeutic agent for different types of cancers.
Cancer stem cells (CSCs) are a subpopulation of cancer cells with self-renewal properties, contributing to tumor formation and resistance to conventional therapies. Research indicates that Cucurbitacin I can target CSCs, making them more susceptible to treatment []. This ability could be crucial for developing more effective cancer therapies.
Cucurbitacin I shows promise in enhancing the efficacy of existing cancer treatments like chemotherapy and radiotherapy. Studies suggest that combining these therapies with Cucurbitacin I can significantly improve their anti-cancer effects []. This strategy could lead to better treatment outcomes for cancer patients.
Autophagy is a cellular process that breaks down and recycles damaged components. Interestingly, Cucurbitacin I has been shown to induce autophagy in cancer cells, potentially contributing to its anti-tumor effects []. Further research is needed to understand the role of autophagy induction in Cucurbitacin I's mechanism of action.
Cucurbitacin I is a highly oxidized tetracyclic triterpenoid compound belonging to the cucurbitacin family, which is derived from plants in the Cucurbitaceae family, such as cucumbers and gourds. Its chemical formula is C30H42O7, and it features a complex structure characterized by a unique tetracyclic ring system with various functional groups, including hydroxyl and ketone groups, contributing to its biological activities. Cucurbitacins are known for their bitter taste and potential toxicity, serving as a defense mechanism against herbivory in plants .
Cucurbitacin I is a selective inhibitor of the JAK2/STAT3 signaling pathway []. This pathway plays a critical role in cell proliferation, survival, and differentiation. By inhibiting STAT3 activation, cucurbitacin I can suppress the growth and proliferation of cancer cells []. Studies have shown that cucurbitacin I downregulates the expression of specific proteins associated with tumor progression and metastasis [].
Cucurbitacins, including cucurbitacin I, can be toxic if ingested in high amounts []. Consumption of plants containing high levels of cucurbitacins can cause gastrointestinal distress, including nausea, vomiting, and diarrhea []. Due to its potential toxicity, further research is necessary to determine the safe handling and potential therapeutic use of cucurbitacin I.
These reactions can affect its pharmacological properties, making it a subject of interest in medicinal chemistry.
Cucurbitacin I exhibits several significant biological activities:
The synthesis of Cucurbitacin I can be achieved through several methods:
These methods allow for the production of Cucurbitacin I in sufficient quantities for research and potential therapeutic applications.
Cucurbitacin I has several applications:
Studies have indicated that Cucurbitacin I interacts with various biological targets:
These interactions highlight its potential as a therapeutic agent in multiple disease contexts.
Cucurbitacin I shares structural and functional similarities with other compounds within the cucurbitacin family. A comparison with similar compounds reveals unique aspects:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Cucurbitacin A | Tetracyclic | Known for strong cytotoxicity against cancer cells. |
Cucurbitacin B | Tetracyclic | Highly toxic; inhibits JAK2 and STAT3 pathways. |
Cucurbitacin E | Tetracyclic | Exhibits anti-inflammatory and antioxidant properties. |
Cucurbitacin J | Tetracyclic | Similar structure but different hydroxyl group configuration. |
Cucurbitacin K | Tetracyclic | Stereoisomer of Cucurbitacin J; minor structural differences. |
Cucurbitacin I is distinguished by its specific functional groups and biological activity profile, particularly its selective inhibition of certain cancer pathways without the extreme toxicity associated with some other cucurbitacins .
This comprehensive overview underscores the significance of Cucurbitacin I in both natural products chemistry and pharmacology, paving the way for future research into its therapeutic potential.
Cucurbitacin I exhibits a widespread but variable distribution across the Cucurbitaceae family, with distinct phylogenetic patterns reflecting evolutionary specialization within different tribes and genera. The compound demonstrates remarkable taxonomic diversity, occurring in at least eight major genera representing four distinct tribes within the family [1] [2] [3].
The Benincaseae tribe represents the most significant reservoir of cucurbitacin I-producing species, including Citrullus colocynthis, Cucumis sativus, Ecballium elaterium, Lagenaria siceraria, and Trichosanthes cucumerina [1] [4] [5]. Among these, Citrullus colocynthis (bitter cucumber) and Ecballium elaterium (squirting cucumber) demonstrate the highest concentrations of cucurbitacin I, with C. colocynthis seeds containing significant amounts of both cucurbitacin I and its glucoside derivatives [4] [6] [5]. The compound accumulates predominantly in fruits and seeds of C. colocynthis, where five different cucurbitacin glucosides (E, I, L, J, K) and two aglycones (E, I) have been isolated and characterized [5].
Ecballium elaterium presents a particularly interesting case, as the total cucurbitacin content (including cucurbitacins D, I, B, and E) comprises approximately 4% of the fruit juice, making it one of the richest natural sources of these compounds [7] [8]. The squirting cucumber demonstrates a unique evolutionary adaptation where cucurbitacin I serves both as a chemical defense mechanism and plays a role in the species' distinctive explosive seed dispersal mechanism [9] [10].
The Sicyeae tribe, represented by Luffa acutangula (ridge gourd), demonstrates moderate levels of cucurbitacin I production, primarily in leaves and fruits [14] [15]. This species exhibits the compound alongside other cucurbitacins as part of a complex defensive chemical arsenal that includes triterpenoids, saponins, and other bioactive compounds [15].
The Momordiceae tribe, exemplified by Momordica charantia (bitter melon), shows relatively lower cucurbitacin I content compared to other tribes, with the compound primarily localized in roots and leaves [16] [17]. This species has been found to contain specialized cucurbitacin derivatives called kuguacins, representing a unique evolutionary divergence in cucurbitacin biosynthesis [17].
Phylogenetic analysis reveals that cucurbitacin I biosynthesis has evolved independently multiple times within the Cucurbitaceae family, with convergent evolution occurring through different biosynthetic routes in taxonomically distant lineages [18]. The evolutionary pattern suggests that selective pressure has maintained cucurbitacin biosynthetic gene clusters across the family, while allowing for structural diversification through gene duplications and mutations [19].
The tissue-specific distribution of cucurbitacin I shows consistent patterns across species, with roots typically exhibiting the highest concentrations, followed by leaves and fruits [1] [20] [19]. This distribution pattern correlates with the compound's defensive function, as root tissues represent the primary interface with soil-borne pathogens and herbivores.
The biosynthetic pathway of cucurbitacin I involves a complex network of enzymatic steps beginning with the cyclization of 2,3-oxidosqualene to cucurbitadienol, catalyzed by oxidosqualene cyclase enzymes [20] [19] [21]. This initial committed step represents the branch point from primary sterol metabolism to specialized cucurbitacin biosynthesis, with cucurbitadienol serving as the common precursor for all cucurbitacin derivatives [20].
The subsequent modification of cucurbitadienol involves multiple cytochrome P450 monooxygenases that introduce hydroxyl groups and carbonyl functions at specific positions on the cucurbitane skeleton [20] [19] [22]. CYP88L2 functions as a C19-hydroxylase, converting cucurbitadienol to 19-hydroxy-cucurbitadienol in species such as Cucumis sativus [20] [22]. This enzyme represents a species-specific modification that contributes to the structural diversity observed in different cucurbitacin profiles across the family.
CYP87D20 catalyzes multifunctional oxidation reactions, performing both C11-carbonylation and C20-hydroxylation of cucurbitadienol to produce 11-carbonyl-20β-hydroxy-cucurbitadienol [20] [19] [22]. This enzyme demonstrates the evolution of multifunctional P450 enzymes that can catalyze sequential oxidation reactions on the same substrate, representing an efficient evolutionary solution for complex biosynthetic transformations.
CYP81Q58 performs C25-hydroxylation coupled with a C24-C25 to C23-C24 double bond shift, generating 19,25-dihydroxy-cucurbitadienol from 19-hydroxy-cucurbitadienol [20] [22]. This enzyme's activity is widespread across multiple species and represents a common structural modification in cucurbitacin biosynthesis.
The final acetylation step involves acyltransferase enzymes that convert cucurbitacin precursors to their fully modified forms [20] [19] [21]. These enzymes demonstrate substrate promiscuity, capable of acetylating multiple cucurbitacin derivatives including cucurbitacin D, I, and deacetyl cucurbitacin C [19].
Environmental factors exert profound influence on cucurbitacin I biosynthesis, with abiotic stress conditions serving as primary inducers of compound accumulation [13] [25] [26]. Drought stress represents one of the most significant environmental triggers, with water-stressed cucumber plants containing twice the amount of cucurbitacins compared to non-stressed controls [25]. This stress-induced enhancement occurs through activation of abiotic stress response pathways that upregulate cucurbitacin biosynthetic genes [25] [26].
The relationship between drought tolerance and cucurbitacin I production has been demonstrated in Lagenaria siceraria, where enhanced production of cucurbitacins E and I under water-stressed conditions correlates with improved drought stress tolerance [25]. This suggests that cucurbitacin I functions not only as a chemical defense compound but also contributes to the plant's physiological adaptation to water deficit conditions.
Temperature stress similarly enhances cucurbitacin I biosynthesis through acceleration of metabolic processes and activation of stress response pathways [26] [27]. High temperature conditions induce changes in gene expression patterns that favor secondary metabolite production, with cucurbitacin biosynthetic genes showing increased transcript levels under thermal stress [26].
Heavy metal stress, particularly arsenic exposure, demonstrates concentration-dependent effects on cucurbitacin I production [13]. Low-level arsenic exposure (50 μM) results in decreased cucurbitacin I concentrations, possibly due to metabolic redirection away from secondary metabolite biosynthesis toward primary stress response mechanisms [13]. Conversely, high-level arsenic exposure (200 μM) induces cucurbitacin I production alongside activation of oxidative stress response pathways, suggesting that severe stress conditions trigger defensive secondary metabolite accumulation [13].
Developmental regulation of cucurbitacin I production shows distinct ontogenetic patterns across different plant tissues and growth stages [19] [27]. Gene expression analysis reveals that cucurbitacin biosynthetic genes are highly expressed in roots of seedlings and fruits of mature plants, correlating with tissue-specific cucurbitacin I accumulation patterns [19]. This developmental regulation suggests that cucurbitacin I production is tightly coordinated with plant developmental programs.
The expression of key biosynthetic genes, including oxidosqualene cyclase, cytochrome P450 enzymes, and acyltransferases, shows stage-specific patterns during fruit development [27]. Early developmental stages show lower expression levels, with maximum gene expression and cucurbitacin I accumulation occurring in mature fruits [27]. This temporal regulation ensures that defensive compounds are present when tissues are most vulnerable or valuable to the plant.
Tissue-specific regulation reveals that roots consistently show the highest cucurbitacin I concentrations across multiple species, followed by leaves and stems [1] [20] [19]. This distribution pattern reflects the ecological role of cucurbitacin I in plant defense, with root tissues serving as the primary interface with soil-borne threats.
Ethylene signaling pathways interact with cucurbitacin I biosynthesis regulation, particularly under stress conditions [26]. Drought-induced ethylene biosynthesis leads to accumulation of ethylene precursors and can influence the expression of cucurbitacin biosynthetic genes through complex hormonal crosstalk mechanisms [26]. This interaction suggests that cucurbitacin I production is integrated into broader plant stress response networks.
Circadian and seasonal regulation also influence cucurbitacin I production, with gene expression showing diurnal patterns that correlate with daily fluctuations in environmental conditions [28] [29]. This temporal regulation ensures that defensive compounds are produced when they are most needed, optimizing the plant's resource allocation between growth and defense.
Cucurbitacin I demonstrates potent and selective modulation of the Janus kinase/Signal Transducer and Activator of Transcription signaling pathway, representing one of its primary pharmacological mechanisms of action. The compound functions as a selective inhibitor of the Janus kinase 2/Signal Transducer and Activator of Transcription 3 signaling cascade while simultaneously enhancing Signal Transducer and Activator of Transcription 1 activation, creating a dual regulatory effect that contributes to its anticancer properties [1] [2].
Molecular Target Specificity and Concentration-Dependent Effects
The inhibitory activity of Cucurbitacin I against Signal Transducer and Activator of Transcription 3 occurs with remarkable potency, demonstrating an inhibitory concentration of 500 nanomolar in human lung adenocarcinoma A549 cells [3]. This selective targeting results in rapid and complete suppression of phosphotyrosine Signal Transducer and Activator of Transcription 3 levels within 1-2 hours of treatment, effectively blocking Signal Transducer and Activator of Transcription 3 deoxyribonucleic acid binding activity and Signal Transducer and Activator of Transcription 3-mediated gene transcription [3]. The compound exhibits dose-dependent inhibition across concentrations ranging from 0.1 to 10 millimolar, with consistent effects observed across multiple cancer cell lines including v-Src-transformed National Institutes of Health 3T3 cells, human breast carcinoma MDA-MB-468 cells, and hepatocellular carcinoma HepG2 cells [1] [4] [5].
Dual Signal Transducer and Activator of Transcription Regulation Mechanisms
The distinctive pharmacological profile of Cucurbitacin I includes its ability to differentially regulate Signal Transducer and Activator of Transcription 1 and Signal Transducer and Activator of Transcription 3 signaling through distinct mechanisms. While the compound inhibits Signal Transducer and Activator of Transcription 3 phosphorylation at tyrosine 705, it simultaneously enhances Signal Transducer and Activator of Transcription 1 phosphorylation at tyrosine 701 [1] [2]. Research demonstrates that Cucurbitacin I affects Signal Transducer and Activator of Transcription 3 kinase phosphorylation processes but has minimal impact on interferon-gamma-induced Signal Transducer and Activator of Transcription 1 phosphorylation, suggesting differential upstream targeting mechanisms [2].
Janus Kinase 2 Inhibition and Signaling Complex Disruption
Cucurbitacin I significantly reduces tyrosine-phosphorylated Janus kinase 2 levels without affecting Src kinase activity, demonstrating specificity for the Janus kinase/Signal Transducer and Activator of Transcription pathway [3]. The compound disrupts actin filaments that physically associate with Janus kinase 2 and Signal Transducer and Activator of Transcription 3 in cancer cells, affecting two distinct signaling complexes: the interleukin-6 receptor complex and the focal adhesion complex [1] [2]. This disruption of actin-associated signaling complexes provides a novel mechanism through which Cucurbitacin I modulates Janus kinase/Signal Transducer and Activator of Transcription signaling independent of direct kinase inhibition.
Pathway Selectivity and Therapeutic Implications
The therapeutic significance of Cucurbitacin I lies in its remarkable selectivity for the Janus kinase/Signal Transducer and Activator of Transcription pathway over other crucial oncogenic signaling cascades. The compound does not inhibit other pivotal tumor survival pathways including those mediated by protein kinase B, extracellular signal-regulated kinase, or c-Jun N-terminal kinase, ensuring targeted therapeutic effects [3]. This selectivity is further demonstrated by its ability to suppress tumor growth in nude mice bearing tumors with constitutively activated Signal Transducer and Activator of Transcription 3 while showing minimal effects on Signal Transducer and Activator of Transcription 3-independent tumor models [3].
Cucurbitacin I exerts profound effects on cellular cytoskeletal organization through its ability to interfere with actin polymerization dynamics, representing a fundamental mechanism underlying its antiproliferative and anti-metastatic properties. The compound induces dramatic cytoskeletal remodeling that disrupts normal cellular functions including motility, adhesion, and division through both direct and indirect mechanisms affecting actin filament assembly and disassembly [6] [7] [8].
Direct Actin Targeting and Binding Mechanisms
Recent molecular investigations have established that Cucurbitacin I directly binds to globular actin, fundamentally altering actin polymerization dynamics [9] [10]. The compound demonstrates dose-dependent inhibition of filamentous actin polymerization in vitro, with concentrations ranging from 1 to 200 nanomolar significantly reducing polymerization rates [9]. Molecular docking and molecular dynamics simulations reveal that Cucurbitacin I binds to a specific site formed by residues isoleucine 136, isoleucine 175, aspartic acid 154, and alanine 138 at the interface of monomers in filamentous actin [9]. This direct binding interaction results in enhanced thermal stability of the globular actin-Cucurbitacin I complex compared to the ligand-free form, indicating strong molecular association [10].
Actin Filament Aggregation and Cellular Dynamics
Treatment with Cucurbitacin I induces rapid and dramatic changes in actin cytoskeletal organization, characterized by the accumulation of filamentous actin aggregates and cessation of cellular motility [6] [7]. In Madin-Darby canine kidney cells and B16-F1 mouse melanoma cells, 200 nanomolar Cucurbitacin I causes complete cessation of cell migration within minutes, followed by gradual formation of large cytoplasmic actin aggregates [6]. The ratio of filamentous to globular actin increases dramatically from 0.2 to 2.5 following treatment, indicating substantial shift toward polymerized actin forms [7]. These aggregates persist for several days after compound removal, suggesting irreversible cytoskeletal reorganization that fundamentally alters cellular function [7].
Indirect Mechanisms and Regulatory Protein Interactions
Beyond direct actin binding, Cucurbitacin I affects cytoskeletal dynamics through interactions with actin regulatory proteins, particularly those involved in actin depolymerization processes [11] [8]. The compound reduces phosphorylated cofilin levels through direct interaction with LIM domain kinase 1, a key regulator of cofilin phosphorylation and actin severing activity [11]. Molecular docking studies demonstrate that Cucurbitacin I binds to the nucleotide pocket of LIM domain kinase 1, similar to the known kinase inhibitor staurosporine, thereby modulating cofilin-mediated actin depolymerization [11]. Additionally, the compound affects actin filament organization through mechanisms that do not involve direct stabilization similar to jasplakinolide or phalloidin, suggesting unique indirect regulatory pathways [6] [7].
Cellular Motility and Metastatic Implications
The cytoskeletal effects of Cucurbitacin I have profound consequences for cellular motility and metastatic potential. The compound potently inhibits migration of cancer cell sheets during wound closure and random motility of melanoma cells, while having no effect on movement of Dictyostelium discoideum amoebae, suggesting specificity for mammalian cytoskeletal systems [6] [7]. Cell migration studies demonstrate that concentrations as low as nanomolar levels effectively block cellular movement, with effects occurring within seconds to minutes of treatment [7]. The inhibition of cell motility correlates with the formation of stress fibers and altered cell morphology, indicating comprehensive disruption of the cellular machinery required for migration and invasion [12].
Microtubule Network Interactions
Cucurbitacin I also affects microtubule cytoskeletal networks, though with different potency compared to actin effects. The compound alters microtubule structures in living cells and affects mitotic spindle formation, contributing to cell cycle arrest at the G2/M checkpoint [8]. In vitro tubulin polymerization assays demonstrate that while Cucurbitacin I can inhibit tubulin assembly, this effect occurs at much higher concentrations than those required for actin disruption, suggesting that actin represents the primary cytoskeletal target [8]. The combined effects on both actin and microtubule networks contribute to the compound's ability to induce comprehensive cytoskeletal dysfunction and subsequent cell death [13].
Cucurbitacin I demonstrates potent apoptotic induction capabilities through activation of multiple caspase-dependent pathways, representing a critical mechanism for its anticancer efficacy. The compound triggers both intrinsic and extrinsic apoptotic cascades, involving sequential activation of initiator and effector caspases, modulation of B-cell lymphoma 2 family proteins, and disruption of mitochondrial membrane potential [14] [15] [16] [17].
Caspase-3 and Effector Caspase Activation
Cucurbitacin I consistently induces robust activation of caspase-3, the primary executioner caspase, across multiple cancer cell types. In hepatocellular carcinoma HepG2 cells, treatment with concentrations ranging from 1.25 to 10 micromolar results in dose-dependent increases in cleaved caspase-3 expression [14]. Similarly, in SKVO3 ovarian cancer cells, Cucurbitacin I treatment produces significant elevation of cleaved caspase-3 levels accompanied by characteristic apoptotic morphological changes including chromatin condensation and apoptotic body formation [16] [17]. The activation of caspase-3 correlates with cleavage of poly adenosine diphosphate-ribose polymerase, a classical substrate of activated caspase-3, confirming the functional consequences of caspase activation [18]. In colon cancer SW480 cells, comprehensive caspase profiling reveals activation of multiple effector caspases including caspase-3, caspase-7, and caspase-9, indicating broad caspase cascade activation [18].
Initiator Caspase Activation and Pathway Specificity
The apoptotic response to Cucurbitacin I involves activation of both caspase-8 and caspase-9, suggesting engagement of both extrinsic and intrinsic apoptotic pathways. In renal adenocarcinoma ACHN cells, Cucurbitacin I enhances tumor necrosis factor-related apoptosis-inducing ligand-induced caspase-8 activation, indicating amplification of death receptor signaling [19]. The compound promotes caspase-8 activation only following subsequent tumor necrosis factor-related apoptosis-inducing ligand addition, suggesting that Cucurbitacin I sensitizes cells to apoptotic stimuli rather than directly activating death receptors [19]. Caspase-9 activation, indicative of mitochondrial pathway engagement, occurs in hepatocellular carcinoma cells treated with Cucurbitacin I, accompanied by increased pro-apoptotic protein expression [14].
B-cell Lymphoma 2 Family Protein Modulation
Cucurbitacin I exerts significant effects on the balance between pro-apoptotic and anti-apoptotic B-cell lymphoma 2 family proteins, shifting cellular homeostasis toward apoptosis. Treatment consistently increases expression of pro-apoptotic proteins including Bax while simultaneously decreasing anti-apoptotic proteins such as B-cell lymphoma 2, Bcl-xL, and Mcl-1 [14] [15] [16]. In hepatocellular carcinoma cells, Cucurbitacin I induces dose-dependent upregulation of Bax protein expression while downregulating B-cell lymphoma 2 expression, creating a pro-apoptotic protein profile [14] [20]. The modulation of B-cell lymphoma 2 family proteins appears to be a consistent feature across different cancer cell types, with SKVO3 ovarian cancer cells showing increased BAX and decreased B-cell lymphoma 2 expression following treatment [16].
Mitochondrial Dysfunction and Membrane Potential Loss
The intrinsic apoptotic pathway activation by Cucurbitacin I involves significant mitochondrial dysfunction, including loss of mitochondrial membrane potential and subsequent cytochrome c release. Studies in SKVO3 ovarian cancer cells demonstrate that Cucurbitacin I causes notable loss of mitochondrial membrane potential, indicating mitochondrial membrane permeabilization [16]. This mitochondrial dysfunction contributes to the activation of caspase-9 and subsequent downstream effector caspases. The compound's effects on mitochondrial function are further supported by its ability to induce reactive oxygen species production, which can contribute to mitochondrial membrane destabilization and apoptotic signaling [16] [21].
Apoptotic Sensitization and Combination Effects
Cucurbitacin I demonstrates significant ability to sensitize cancer cells to other apoptotic stimuli, enhancing the efficacy of conventional cancer therapies. In renal carcinoma cells, pre-treatment with Cucurbitacin I for as little as 1-4 hours significantly enhances tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis, with effects persisting even after compound removal [19]. This sensitization effect appears to be caspase-dependent, as pan-caspase inhibitors block the enhanced apoptotic response [19]. The compound also shows synergistic effects with other apoptotic inducers, including ABT-737, a B-cell lymphoma 2/Bcl-xL antagonist, in glioma cells regardless of epidermal growth factor receptor/phosphatase and tensin homolog/p53 status [22].
Cucurbitacin I exerts potent cell cycle arrest effects primarily at the G2/M checkpoint, disrupting normal cell division through modulation of key cell cycle regulatory proteins and checkpoint signaling pathways. This mechanism represents a fundamental aspect of the compound's antiproliferative activity, involving downregulation of essential cell cycle progression proteins and activation of checkpoint control mechanisms [23] [24] [25] [26] [18].
Cyclin B1 and Cyclin-Dependent Kinase 1 Regulation
The primary mechanism of G2/M arrest induced by Cucurbitacin I involves significant downregulation of cyclin B1 and cyclin-dependent kinase 1, the essential protein complex required for mitotic entry. In colon cancer SW480 cells, treatment with Cucurbitacin I results in decreased expression of both cyclin B1 and cyclin-dependent kinase 1 proteins, effectively preventing formation of the active kinase complex necessary for G2/M transition [18]. Similar effects are observed in CD133-positive HepG2 liver cancer stem cells, where Cucurbitacin I treatment leads to inhibition of both cyclin B1 and cyclin-dependent kinase 1 expression levels, correlating with G2/M phase arrest [27]. The reduction in these critical cell cycle proteins occurs alongside decreased expression of CDC25C phosphatase, which is required for activation of the cyclin B1-cyclin-dependent kinase 1 complex through dephosphorylation of inhibitory phosphorylation sites [18].
Checkpoint Protein Activation and p53-Independent Mechanisms
Cucurbitacin I induces cell cycle arrest through both p53-dependent and p53-independent mechanisms, demonstrating versatility in checkpoint activation. In gastric cancer cells, the compound induces G2/M phase arrest and apoptosis at low nanomolar concentrations via a Signal Transducer and Activator of Transcription 3-independent mechanism [23] [24]. Notably, this arrest occurs through p53-independent pathways, involving activation of growth arrest and deoxyribonucleic acid damage-inducible 45 alpha in a p53-independent manner [23]. The compound significantly decreases intracellular glutathione/glutathione disulfide ratio by inhibiting nuclear factor erythroid 2-related factor 2 pathway, subsequently inducing growth arrest and deoxyribonucleic acid damage-inducible 45 alpha expression and activating c-Jun N-terminal kinase/p38 mitogen-activated protein kinase signaling [23] [24].
Deoxyribonucleic Acid Damage Response and Checkpoint Signaling
The cell cycle arrest induced by Cucurbitacin I involves activation of deoxyribonucleic acid damage response pathways and checkpoint signaling mechanisms. The compound induces deoxyribonucleic acid double-strand breaks without affecting Signal Transducer and Activator of Transcription 3, triggering ataxia telangiectasia mutated-activated checkpoint kinase 1-cell division cycle 25C-cyclin-dependent kinase 1 signaling pathways [28]. This deoxyribonucleic acid damage response can be reversed by ataxia telangiectasia mutated small interfering ribonucleic acid and checkpoint kinase 1 small interfering ribonucleic acid, confirming the role of these checkpoint proteins in mediating the arrest [28]. Additionally, Cucurbitacin I triggers ataxia telangiectasia mutated-activated p53-14-3-3-sigma pathways, providing multiple checkpoint control mechanisms [28].
Reactive Oxygen Species-Mediated Checkpoint Activation
The G2/M arrest induced by Cucurbitacin I involves reactive oxygen species-mediated activation of checkpoint pathways. Treatment leads to increased intracellular reactive oxygen species formation, which can be inhibited by N-acetyl-l-cysteine pretreatment [28]. This reactive oxygen species production appears to be upstream of deoxyribonucleic acid damage induction, as N-acetyl-l-cysteine pretreatment inhibits both Cucurbitacin I-induced deoxyribonucleic acid damage and G2/M phase arrest [28]. The reactive oxygen species-dependent mechanism provides a molecular link between oxidative stress induction and cell cycle checkpoint activation, representing a novel mechanism for natural product-induced cell cycle control [29].
Cell Population Dynamics and Arrest Efficiency
Quantitative analysis of cell cycle distribution reveals the potency of Cucurbitacin I in inducing G2/M arrest across multiple cancer cell types. In SKOV3 ovarian cancer cells, treatment with 80 micromolar Cucurbitacin I for 48 hours results in dramatic accumulation of cells in G2/M phase, increasing from 5.24% in control cells to 63.66% in treated cells [26]. This represents more than a 12-fold increase in G2/M population, demonstrating the compound's potent ability to synchronize cell populations at the G2/M checkpoint. Similar dose-dependent effects are observed across various cancer cell lines, with consistent G2/M accumulation occurring within 24-48 hours of treatment initiation [25] [26] [18].
Integration with Apoptotic Signaling
Acute Toxic